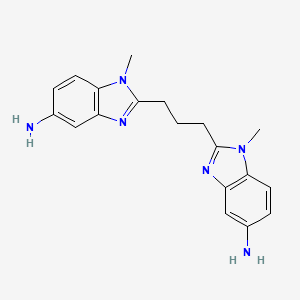
2,2'-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] is a chemical compound with the molecular formula C19H22N6 and a molecular weight of 334.418 g/mol . This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] typically involves the reaction of 1-methyl-1H-benzimidazole with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] can be compared with other benzimidazole derivatives such as:
1,3-Dibenzylbenzimidazole: Similar in structure but with different substituents, leading to variations in biological activity.
1,3-Dimethylbenzimidazole: Another derivative with distinct properties and applications.
1,3-Diphenylbenzimidazole: Known for its unique chemical and biological characteristics.
Eigenschaften
Molekularformel |
C19H22N6 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[3-(5-amino-1-methylbenzimidazol-2-yl)propyl]-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C19H22N6/c1-24-16-8-6-12(20)10-14(16)22-18(24)4-3-5-19-23-15-11-13(21)7-9-17(15)25(19)2/h6-11H,3-5,20-21H2,1-2H3 |
InChI-Schlüssel |
LFSQICCVDIAHQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCCC3=NC4=C(N3C)C=CC(=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



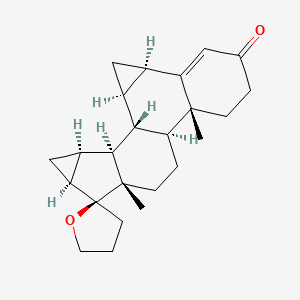
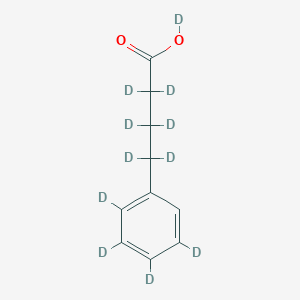
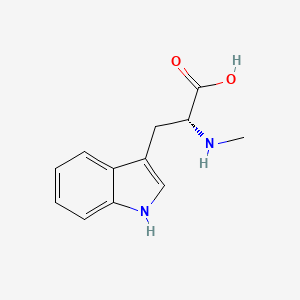
![(7S,9S)-7-[(2S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B13409085.png)
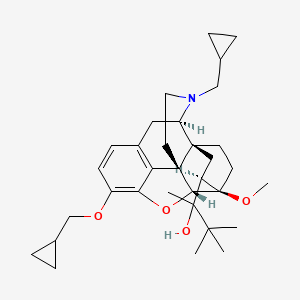
![7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)](/img/structure/B13409102.png)

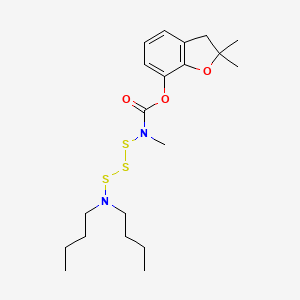



![(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13409120.png)
![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)
